IPI-549
科学研究应用
IPI-549 的抗癌治疗应用已得到广泛研究。它已被证实具有将骨髓细胞重编程为促炎表型的能力,从而导致肿瘤微环境中的免疫激活。这使其成为与免疫检查点抑制剂联合治疗的有希望的候选药物。 此外,this compound 通过调节免疫反应和减少炎症,在治疗 COVID-19 和耐甲氧西林金黄色葡萄球菌 (MRSA) 等其他疾病方面也显示出潜力 .
作用机制
IPI-549 通过选择性抑制 PI3Kγ 发挥其作用,PI3Kγ 是参与 PI3K/AKT/mTOR 信号通路的一种酶。这种抑制会破坏信号通路,导致骨髓来源抑制细胞的抑制活性降低,并转向促炎表型。 这增强了抗肿瘤免疫反应,并可以恢复对耐药肿瘤中免疫检查点阻断的敏感性 .
生化分析
Biochemical Properties
Eganelisib (IPI-549) plays a crucial role in biochemical reactions by selectively inhibiting PI3Kγ. This enzyme is predominantly expressed in immune cells and is involved in the signaling pathways that regulate immune responses. Eganelisib binds to PI3Kγ with high affinity (Kd = 0.29 nM) and inhibits its activity, leading to a reduction in the production of immune-suppressive molecules . This inhibition reprograms myeloid cells from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, thereby enhancing the anti-tumor immune response .
Cellular Effects
Eganelisib (this compound) has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, Eganelisib reduces the suppressive activity of myeloid-derived suppressor cells and promotes the activation of cytotoxic T cells . This shift in the immune cell population enhances the body’s ability to target and destroy tumor cells . Additionally, Eganelisib has been shown to decrease the number of immune-suppressive myeloid cells and increase the number of tumor-infiltrating CD8+ T cells .
Molecular Mechanism
The molecular mechanism of Eganelisib (this compound) involves the selective inhibition of PI3Kγ. By binding to PI3Kγ, Eganelisib blocks its kinase activity, which is essential for the survival and function of immune-suppressive myeloid cells . This inhibition leads to a decrease in the production of immune-suppressive cytokines and an increase in the production of pro-inflammatory cytokines . Furthermore, Eganelisib enhances the anti-tumor immune response by increasing the infiltration of cytotoxic T cells into the tumor microenvironment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Eganelisib (this compound) have been observed to change over time. The compound is stable and maintains its inhibitory activity over extended periods . Long-term studies have shown that Eganelisib can sustain its effects on immune cell populations and tumor growth inhibition . Some degradation of the compound may occur over time, which could potentially reduce its efficacy .
Dosage Effects in Animal Models
The effects of Eganelisib (this compound) vary with different dosages in animal models. At lower doses, Eganelisib effectively inhibits PI3Kγ activity and modulates the immune response without causing significant toxicity . At higher doses, the compound can cause adverse effects, such as elevated liver enzymes and other signs of toxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
Eganelisib (this compound) is involved in several metabolic pathways, primarily through its interaction with PI3Kγ. This interaction affects the metabolic flux and levels of various metabolites within immune cells . By inhibiting PI3Kγ, Eganelisib alters the metabolic state of myeloid cells, promoting a shift from an immunosuppressive to a pro-inflammatory phenotype . This metabolic reprogramming is crucial for enhancing the anti-tumor immune response .
Transport and Distribution
Eganelisib (this compound) is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and has a long plasma half-life, allowing for sustained inhibition of PI3Kγ . Eganelisib is distributed into tissues with a mean volume of distribution of 1.2 L/kg . It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target tissues .
Subcellular Localization
The subcellular localization of Eganelisib (this compound) is primarily within the cytoplasm, where it exerts its inhibitory effects on PI3Kγ . The compound does not significantly alter the expression or localization of P-glycoprotein (P-gp) in cells . This localization is essential for its activity, as it allows Eganelisib to effectively inhibit PI3Kγ and modulate immune cell function .
准备方法
IPI-549 的合成涉及几个关键步骤,包括形成吡唑并[1,5-a]嘧啶核心以及随后的功能化以引入必要的取代基。合成路线通常涉及在受控条件下使用常见的无机试剂和催化剂,以确保高收率和纯度。 This compound 的工业生产方法旨在实现可扩展性和成本效益,通常涉及优化反应条件和纯化过程 .
化学反应分析
IPI-549 会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。
相似化合物的比较
与其他 PI3K 抑制剂相比,IPI-549 具有对 PI3Kγ 的高选择性和效力。类似的化合物包括伊德利西尼、科普利西尼和度维利西尼,它们靶向 PI3K 的不同亚型。 This compound 对 PI3Kγ 的特异性允许对肿瘤微环境进行靶向调节,而不会影响其他 PI3K 亚型,从而降低了脱靶效应的风险并增强了其治疗潜力 .
属性
IUPAC Name |
2-amino-N-[(1S)-1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMALORDVCFWKV-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336580 | |
Record name | Eganelisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1693758-51-8 | |
Record name | Eganelisib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1693758518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IPI-549 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16296 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eganelisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-N-(1-(8-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EGANELISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOF5155FMZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Eganelisib (IPI-549) and what is its mechanism of action?
A1: Eganelisib (this compound) is a first-in-class, oral, potent, and selective inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3Kγ). [, , , , , ] This enzyme plays a crucial role in the intracellular signaling pathways of immune cells, particularly in the polarization of macrophages towards the immunosuppressive M2 phenotype. [, , , ] Eganelisib inhibits PI3Kγ activity by binding to the ATP-binding site of the enzyme, thereby blocking downstream signaling and inhibiting the functions of PI3Kγ. []
Q2: What are the downstream effects of PI3Kγ inhibition by Eganelisib?
A2: By inhibiting PI3Kγ, Eganelisib reprograms macrophages within the tumor microenvironment from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype. [, , , ] This shift in macrophage polarization enhances antitumor immune responses by increasing cytotoxic T-cell infiltration and activity within the tumor. [, , , ] Additionally, Eganelisib has been shown to decrease the immunosuppressive activity of myeloid-derived suppressor cells (MDSCs). [, ]
Q3: How does PI3Kγ inhibition affect macrophage polarization?
A3: PI3Kγ signaling is involved in the downstream signaling of various cytokines and growth factors that promote M2 macrophage polarization, such as interleukin-4 (IL-4) and macrophage colony-stimulating factor 1 (M-CSF1). [, ] Inhibiting PI3Kγ disrupts these signaling pathways, preventing the expression of M2-associated genes and promoting a shift towards the M1 phenotype. [, ]
Q4: How does Eganelisib enhance antitumor immunity?
A4: Eganelisib enhances antitumor immunity through multiple mechanisms. Firstly, it promotes the repolarization of M2 macrophages to the M1 phenotype, which are more efficient at presenting antigens to T cells and promoting their activation. [, , ] Secondly, it reduces the immunosuppressive activity of MDSCs, which typically suppress T cell responses. [, ] These changes in the tumor microenvironment collectively enhance the infiltration and activity of cytotoxic T cells, leading to tumor cell killing. [, , , ]
Q5: What is the molecular formula and weight of Eganelisib?
A5: Unfortunately, the provided abstracts do not disclose the molecular formula or weight of Eganelisib. More detailed information on the chemical structure and properties of Eganelisib can be found in patents and publications related to its development, such as [].
Q6: Are there any insights into material compatibility, stability, or catalytic properties of Eganelisib from these studies?
A6: The provided research focuses on the biological activity of Eganelisib. Information regarding material compatibility, stability under various conditions, or catalytic properties is not discussed in these abstracts. These aspects are likely explored during the drug development process and may be found in pharmaceutical sciences literature.
Q7: What is the current regulatory status of Eganelisib?
A8: Based on the information provided, Eganelisib has been investigated in Phase I/Ib clinical trials as a monotherapy and in combination with immune checkpoint inhibitors like Nivolumab. [, , , ] One study mentions that based on the observed safety profile, Eganelisib doses of 30 mg and 40 mg once daily in combination with PD-1/PD-L1 inhibitors were chosen for phase 2 study []. It is crucial to consult updated clinical trial databases and publications for the most current regulatory status.
Q8: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of Eganelisib?
A9: One abstract indicates that Eganelisib is orally bioavailable and exhibits a long plasma half-life, enabling selective inhibition of PI3Kγ over other PI3K isoforms in vivo. [] Another study mentions that serum exposure reached the IC90 for PI3Kγ in patient T cells and monocytes at 30 mg QD. [] This information suggests favorable PK properties. PD studies have demonstrated dose-dependent inhibition of neutrophil migration, a PI3Kγ-dependent process. [] Further details about absorption, distribution, metabolism, and excretion (ADME) may be available in more detailed preclinical reports and publications.
Q9: What is the efficacy of Eganelisib in preclinical models?
A10: Eganelisib has shown promising antitumor activity in preclinical syngeneic solid tumor models, both as a single agent and in combination with immune checkpoint inhibitors. [, , , ] Specifically, it has demonstrated tumor growth inhibition and improved survival in various models. [, , , ] Notably, its efficacy has been linked to the presence of immunosuppressive myeloid cells and CD8+ T cells in the tumor microenvironment. []
Q10: What about clinical efficacy in human trials?
A11: Early clinical data from a Phase 1/1b study (MARIO-1, NCT02637531) indicates that Eganelisib is generally well-tolerated and has shown preliminary evidence of anti-tumor activity in combination with nivolumab, especially in patients who progressed on prior PD-1/PD-L1 inhibitors. [] More mature data from ongoing clinical trials is needed to definitively assess its efficacy in humans.
Q11: Is there information on resistance mechanisms to Eganelisib or cross-resistance?
A11: The provided research abstracts do not delve into specific resistance mechanisms to Eganelisib or cross-resistance with other therapies.
Q12: What about toxicology and safety findings in preclinical and clinical studies?
A13: Safety data from the MARIO-1 trial revealed generally manageable side effects. The most frequent adverse events were nausea, vomiting, fatigue, and headache, primarily low grade. [] More detailed toxicological data from preclinical studies and long-term safety data from clinical trials will be crucial to fully understand the compound's safety profile.
Q13: What about drug delivery, targeting, and biomarkers for Eganelisib?
A14: One study explored a novel drug delivery system using albumin nanoparticles encapsulating both Eganelisib and paclitaxel (Nano-PI). [] This strategy demonstrated promising results in breast cancer models by enhancing delivery to lymph nodes and tumors, promoting macrophage repolarization, and inducing long-term remission. [] The role of biomarkers in predicting Eganelisib efficacy is an area of active investigation. Research presented at conferences, like abstract 1957, indicates that identifying biomarkers to guide patient selection for PI3Kγ inhibitor therapy is critical []. Further research is needed to identify reliable biomarkers for patient stratification and treatment monitoring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。